(S)-4-Benzyloxazolidine-2-thione

Catalog No.
S729273
CAS No.
145588-94-9
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyloxazolidine-2-thione

CAS Number

145588-94-9

Product Name

(S)-4-Benzyloxazolidine-2-thione

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidine-2-thione

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1

InChI Key

WJSUXYCBZFLXIK-VIFPVBQESA-N

SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=S)O1)CC2=CC=CC=C2

Material Science

Biological Pathways

Glass Transition and Related Phenomena

Evans-Type Oxazolidinethione And Thiazolidinethione Auxiliaries

Fragility and Tendency to Crystallization

Synthesis of Chiral Auxiliaries

(S)-4-Benzyloxazolidine-2-thione is a chiral organic compound characterized by its unique structural properties, making it significant in various scientific fields. It belongs to the oxazolidine family, featuring a thione functional group that contributes to its chemical reactivity and biological activity. The compound has the molecular formula C10H11NOSC_{10}H_{11}NOS and a molecular weight of approximately 193.27 g/mol. Its chiral nature allows for the existence of two enantiomers, (S) and (R), which can exhibit different biological activities and chemical behaviors .

Due to its functional groups. It can undergo:

  • Acylation Reactions: This compound has been utilized as an enantioselective acylating agent, facilitating the transfer of acyl groups to amines and amino acids.
  • Photocyclization: In photochemical syntheses, it can react with benzaldehyde thiosemicarbazones to form triazolidine-5-thione intermediates.

The reactivity of (S)-4-Benzyloxazolidine-2-thione is influenced by the presence of the sulfur atom in its structure, which can participate in nucleophilic attacks and other transformations.

The biological activity of (S)-4-Benzyloxazolidine-2-thione is noteworthy in medicinal chemistry. It has been studied for its potential as:

    Research indicates that compounds with similar structures may exhibit varied biological effects due to their stereochemistry, emphasizing the importance of enantiomeric purity in pharmacological applications.

    The synthesis of (S)-4-Benzyloxazolidine-2-thione can be achieved through several methods:

    • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials allows for the straightforward construction of the desired enantiomer.
    • Asymmetric Synthesis: Techniques such as asymmetric aldol reactions using chiral auxiliaries can yield (S)-4-Benzyloxazolidine-2-thione selectively .
    • Thionation Reactions: The conversion of corresponding oxazolidinones into thiones via thionation processes is another viable synthetic route.

    These methods highlight the versatility and importance of chirality in producing this compound.

    (S)-4-Benzyloxazolidine-2-thione finds applications across various fields:

    • Pharmaceutical Chemistry: Its role as a chiral auxiliary makes it valuable in synthesizing enantiomerically pure drugs.
    • Material Science: Due to its unique crystallization behavior, it is studied for applications in glass-forming materials .
    • Biochemical Research: The compound is used in studies exploring stereochemistry and molecular interactions.

    Studies on (S)-4-Benzyloxazolidine-2-thione have focused on its interactions with other molecules:

    • Chiral Separations: Research has shown that this compound can be effectively separated from its enantiomers using various chiral selectors, demonstrating its significance in analytical chemistry .
    • Molecular Dynamics: Investigations into its physical stability reveal insights into its crystallization tendencies compared to structurally similar compounds .

    These interaction studies underscore the importance of (S)-4-Benzyloxazolidine-2-thione in understanding molecular behavior and interactions.

    Several compounds share structural similarities with (S)-4-Benzyloxazolidine-2-thione, each exhibiting unique properties:

    Compound NameSimilarityUnique Features
    (R)-4-Benzyloxazolidine-2-thione1.00Mirror image; different biological activity potential
    (S)-4-Benzylthiazolidine-2-thione0.83Contains a thiazole ring; different crystallization behavior
    (R)-4-Methyl-5-phenyloxazolidine-2-thione0.86Methyl substitution alters reactivity
    (S)-4-Phenyloxazolidine-2-thione0.83Lacks benzyl group; affects solubility and stability

    The uniqueness of (S)-4-Benzyloxazolidine-2-thione lies in its exceptional resistance to crystallization compared to these analogs, which can significantly influence its application in various fields .

    XLogP3

    2.3

    Wikipedia

    (S)-4-Benzyloxazolidine-2-thione

    Dates

    Modify: 2023-08-15

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